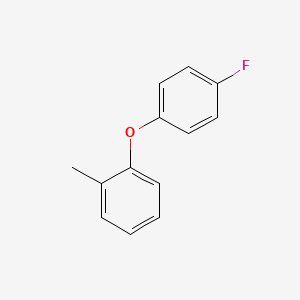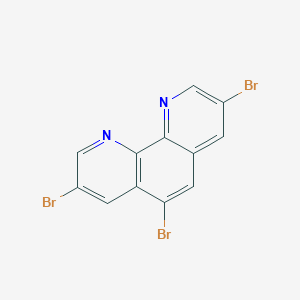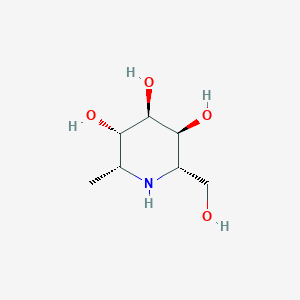
Epihomorhamnojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epihomorhamnojirimycin is a derivative of nojirimycin, a naturally occurring iminosugar Iminosugars are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epihomorhamnojirimycin typically involves multiple steps, starting from readily available sugars or sugar derivatives. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using acyl or silyl groups.
Introduction of Imino Group: The protected sugar undergoes a series of reactions to introduce the imino group, often involving azide intermediates.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce the compound. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Epihomorhamnojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Epihomorhamnojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: It helps in studying carbohydrate metabolism and enzyme functions.
Medicine: It has potential therapeutic applications in treating diseases like diabetes and viral infections by inhibiting specific glycosidases.
Industry: It is used in the production of bioactive compounds and as a tool in synthetic biology.
Mecanismo De Acción
Epihomorhamnojirimycin exerts its effects by inhibiting glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds in carbohydrates. This inhibition can disrupt various biological processes, making it useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Nojirimycin: The parent compound, also a glycosidase inhibitor.
1-Deoxynojirimycin: Another derivative with similar inhibitory properties.
Miglitol: A therapeutic agent used to treat diabetes by inhibiting alpha-glucosidase.
Uniqueness
Epihomorhamnojirimycin is unique due to its specific structure, which provides distinct binding properties and inhibitory effects compared to other similar compounds. This uniqueness makes it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
185745-80-6 |
|---|---|
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4+,5+,6+,7-/m1/s1 |
Clave InChI |
ZEWFPWKROPWRKE-PFCGLBSHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(N1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


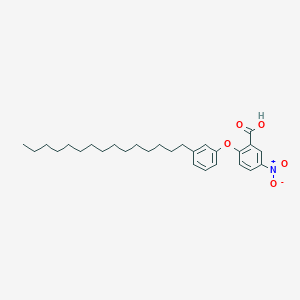
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
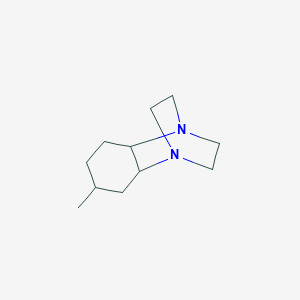
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
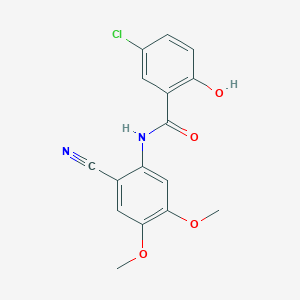
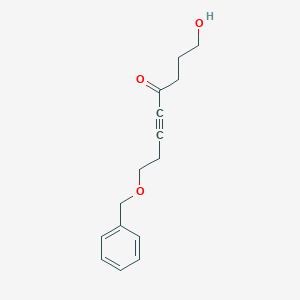

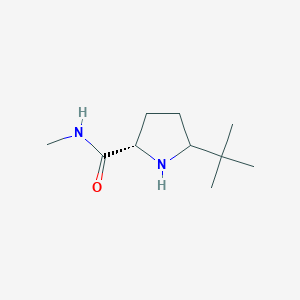

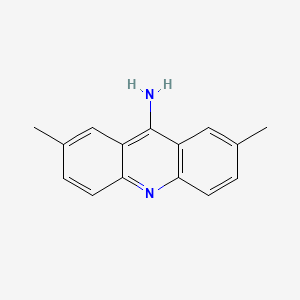
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
